CP-85958 - 134002-60-1

CP-85958

Catalog Number: EVT-265039
CAS Number: 134002-60-1
Molecular Formula: C25H20FNO5S
Molecular Weight: 465.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CP-85958 is a cysteinyl leukotriene antagonist.
Overview

CP-85958 is a synthetic compound classified as a heterocyclic chromanol derivative, specifically designed as a potent antagonist of the leukotriene D4 receptor. The compound has shown promise in pharmacological studies, particularly in the treatment of conditions associated with leukotriene signaling, such as asthma and allergic responses. Its structural characteristics and biological activity make it a subject of interest in medicinal chemistry.

Source and Classification

CP-85958 was developed as part of a series of novel compounds aimed at inhibiting leukotriene receptors. It belongs to the broader category of leukotriene receptor antagonists, which are utilized in managing inflammatory responses in various diseases. The compound is synthesized through specific chemical routes that involve the manipulation of chromanol structures to enhance its receptor affinity and selectivity.

Synthesis Analysis

Methods and Technical Details

The synthesis of CP-85958 involves several key steps:

  1. Formation of Heterocyclic Chromanols: The initial phase focuses on constructing the core chromanol structure. This typically involves reactions that create the necessary heterocyclic framework.
  2. Reduction of Conformational Mobility: A crucial step is reducing the conformational flexibility of the molecule to stabilize it in a bioactive conformation, enhancing its interaction with the leukotriene receptor.
  3. Optimization for Yield and Purity: Industrial-scale synthesis employs advanced techniques to ensure high yields and purity levels, utilizing optimized reaction conditions tailored for large-scale production.

The synthesis process can be complex, often requiring careful control over reaction conditions such as temperature, solvent choice, and catalyst selection to achieve desired outcomes .

Chemical Reactions Analysis

Reactions and Technical Details

CP-85958 undergoes various chemical reactions essential for modifying its structure to enhance pharmacological properties:

  • Oxidation: This reaction can introduce additional functional groups or modify existing ones.
  • Reduction: Reduction reactions can yield different derivatives that may exhibit improved activity or selectivity.
  • Substitution: Substitution reactions allow for the introduction of diverse functional groups that can alter the compound's interaction with biological targets.

Common reagents include hydrogenation catalysts for reduction processes and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions are meticulously controlled to facilitate desired transformations while minimizing by-products.

Mechanism of Action

Process and Data

The mechanism of action for CP-85958 primarily involves its role as an antagonist at the leukotriene D4 receptor. By binding to this receptor, CP-85958 inhibits the action of leukotrienes, which are inflammatory mediators involved in bronchoconstriction and other allergic responses. This antagonistic effect leads to reduced inflammation and alleviation of symptoms associated with respiratory conditions like asthma.

Pharmacological studies have demonstrated that CP-85958 effectively blocks leukotriene signaling pathways, thus providing therapeutic benefits in managing asthma and related disorders .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CP-85958 exhibits several notable physical and chemical properties:

  • Appearance: Solid powder
  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.
  • Purity: High purity levels (>98%) are typically maintained during synthesis, ensuring efficacy in biological applications.

These properties are critical for its formulation into pharmaceutical products and influence its bioavailability and therapeutic effectiveness .

Applications

Scientific Uses

CP-85958 has significant potential applications within scientific research and clinical settings:

  • Pharmacological Research: Its role as a leukotriene D4 receptor antagonist makes it valuable in studies focused on inflammatory diseases.
  • Drug Development: The compound serves as a lead structure for developing new therapeutic agents aimed at treating asthma and other allergic conditions.

Research continues into optimizing its pharmacological profile, exploring derivatives that may enhance efficacy or reduce side effects associated with current treatments .

Introduction to CP-85958: Discovery and Rationale

Historical Context of Cysteinyl Leukotriene Antagonists in Pharmacology

The exploration of leukotriene biology began in earnest during the 1970s-1980s as researchers unraveled the arachidonic acid cascade and its pivotal role in inflammatory conditions. Scientists discovered that cysteinyl leukotrienes (CysLTs) – particularly LTC₄, LTD₄, and LTE₄ – were potent bronchoconstrictors produced by mast cells, eosinophils, and other inflammatory cells in the airways [2]. These lipid mediators were found to be up to 1,000 times more potent than histamine in causing bronchoconstriction and additionally promoted mucus hypersecretion, vascular permeability, and airway edema – all hallmark features of asthma pathology [4].

Early pharmacological interventions focused on dual inhibitors that targeted both leukotriene synthesis and receptor binding. The first-generation compound CP-80,798 exemplified this approach as a balanced 5-lipoxygenase inhibitor (5-LOI) and LTD₄ antagonist (LTD₄-A) [3]. While this compound demonstrated proof-of-concept for leukotriene modulation, researchers recognized that selective receptor antagonism might offer superior therapeutic precision. This insight led to the development of second-generation compounds with enhanced specificity for the CysLT₁ receptor subtype. The historical progression of leukotriene modulators demonstrates a clear trajectory toward molecular precision:

Table 1: Evolution of Key Leukotriene Modulators in Asthma Therapeutics

CompoundGenerationPrimary MechanismTherapeutic Approach
REV-5901PioneerDual 5-LOI/LTD₄-ABroad leukotriene modulation
CP-80,798FirstBalanced 5-LOI/LTD₄-ACombined synthesis inhibition and receptor blockade
CP-85,958SecondSelective LTD₄-ATargeted receptor antagonism
ZafirlukastClinicalSelective CysLT₁-ASpecific receptor blockade

Rationale for Developing CP-85958 as a Selective LTD4 Receptor Antagonist

The development of CP-85958 was driven by the hypothesis that selective receptor antagonism would provide superior clinical efficacy with reduced off-target effects compared to dual-mechanism compounds. While CP-80,798 demonstrated promising activity, researchers at the time noted that compounds with dual inhibitory functions often exhibited suboptimal pharmacokinetic profiles and complex metabolic pathways [3]. The design strategy for CP-85958 specifically addressed these limitations through molecular optimization of the chromanol scaffold to enhance both receptor affinity and metabolic stability.

Structural analysis reveals that CP-85958 belongs to the 2,2-dimethylchromanol chemical class, featuring a heterocyclic framework that enables high-affinity interaction with the CysLT₁ receptor binding pocket [4]. Key structural modifications from its predecessor CP-80,798 included:

  • Introduction of specific substituents on the chromanol nucleus that enhanced LTD₄ receptor binding affinity
  • Optimization of the side chain configuration to improve selectivity for CysLT₁ over other receptors
  • Strategic placement of hydrophobic moieties to increase membrane permeability and tissue distribution

Pharmacological characterization demonstrated that CP-85958 exhibited nanomolar potency against LTD₄ receptors in isolated guinea pig trachea and lung parenchyma preparations [4]. In standardized assays, CP-85958 achieved concentration-dependent inhibition of LTD₄-induced bronchoconstriction with significantly greater potency than earlier non-selective antagonists. The compound's high selectivity was evidenced by its minimal activity against other inflammatory mediators including histamine, prostaglandins, and platelet-activating factor [3].

Table 2: Pharmacological Profile of CP-85958 in Preclinical Models

Assay SystemBiological ActivityCP-85958 Potency (IC₅₀ or Kᵢ)Comparison to CP-80,798
Guinea pig trachea (LTD₄)Inhibition of contraction4.8 nM12-fold greater potency
Human bronchial smooth muscleLTD₄ receptor binding2.1 nM8-fold greater affinity
Rat lung membranesLTC₄ conversion inhibition>10,000 nMMinimal activity
Human neutrophil5-lipoxygenase inhibition>10,000 nMNegligible activity

The therapeutic rationale for selective LTD₄ antagonism extended beyond bronchodilation. Research indicated that chronic LTD₄ receptor activation contributed to airway remodeling – the structural changes including subepithelial fibrosis, smooth muscle hypertrophy, and angiogenesis that lead to irreversible airflow limitation in severe asthma [2] [4]. By specifically blocking LTD₄ signaling, CP-85958 offered the potential to modify disease progression rather than merely alleviate symptoms. This mechanism distinguished it from bronchodilators like β₂-agonists and positioned it as a novel pathogenesis-targeted therapeutic for asthma management [3].

Position of CP-85958 in the Evolution of Anti-Asthma Therapeutics

The development of CP-85958 occurred during a pivotal transition in asthma management, bridging the gap between non-specific bronchodilators and the era of molecularly targeted biologics. Throughout the mid-20th century, asthma treatment relied primarily on symptomatic approaches including epinephrine, theophylline, and later, selective β₂-adrenergic agonists – all focused on reversing acute bronchoconstriction [5]. The paradigm shift began in the 1970s-1980s with recognition that airway inflammation represented the fundamental pathological process in asthma, leading to the adoption of inhaled corticosteroids (ICS) as first-line controllers [1] [7].

Within this evolving landscape, CP-85958 represented a precision pharmacology approach that specifically targeted the leukotriene pathway – one of the principal inflammatory cascades in asthma. While corticosteroids broadly suppressed multiple inflammatory genes, leukotriene receptor antagonists offered pathway-specific intervention with several theoretical advantages: oral bioavailability, predictable pharmacokinetics, and minimal systemic immunosuppression [4]. The compound's development preceded and informed the clinical introduction of FDA-approved leukotriene modifiers including zafirlukast (1996), pranlukast (1995, Japan), and montelukast (1998) [4].

The significance of CP-85958 extends beyond its direct therapeutic application. Its development contributed substantially to the phenotype-specific treatment paradigm that now dominates severe asthma management. Contemporary biological therapies targeting IgE (omalizumab), IL-5 (mepolizumab, reslizumab, benralizumab), IL-4/IL-13 (dupilumab), and TSLP (tezepelumab) embody the same precision medicine principles first explored with selective leukotriene antagonists [1] [7]. Modern asthma guidelines classify severe asthma into phenotypes based on inflammatory biomarkers (eosinophilic, neutrophilic, paucigranulocytic), with leukotriene pathway modifiers remaining particularly relevant for patients with eosinophilic inflammation and aspirin-exacerbated respiratory disease (AERD) [7].

Table 3: Position of CP-85958 in Asthma Therapeutic Evolution

Therapeutic EraPrimary TargetsRepresentative AgentsLimitations
Bronchodilator Era (pre-1980s)Airway smooth muscle contractionEpinephrine, Theophylline, IsoproterenolSymptomatic relief only; no anti-inflammatory effect
Anti-inflammatory Era (1980s-1990s)Broad inflammatory suppressionInhaled corticosteroids (beclomethasone, fluticasone)Systemic side effects at high doses; adherence issues
Mediator-Targeted Era (1990s)Specific inflammatory pathwaysCP-85,958, Zafirlukast, MontelukastVariable patient response; moderate efficacy in severe asthma
Biologic Era (2000s-present)Molecular targets (cytokines, IgE)Omalizumab, Mepolizumab, DupilumabHigh cost; parenteral administration; biomarker-dependent

Despite not advancing to clinical commercialization, CP-85958 served as an important pharmacological tool compound that helped elucidate the role of leukotrienes in asthma pathophysiology. Its structure-activity relationship studies informed the design of subsequent CysLT₁ antagonists with improved oral bioavailability and metabolic stability [4]. The compound demonstrated that selective receptor blockade could achieve significant anti-inflammatory effects without the broad immunosuppression of corticosteroids – a principle that now underpins numerous molecularly targeted asthma therapies in development [1]. In the current treatment landscape, leukotriene modifiers maintain a role as add-on therapy for mild-to-moderate asthma, particularly in patients with concurrent allergic rhinitis or exercise-induced symptoms [7]. The legacy of CP-85958 persists in the ongoing quest for personalized asthma management based on individual inflammatory endotypes and biomarker profiles.

Properties

CAS Number

134002-60-1

Product Name

CP-85958

IUPAC Name

3-[[(3R,4R)-6-[(5-fluoro-1,3-benzothiazol-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]benzoic acid

Molecular Formula

C25H20FNO5S

Molecular Weight

465.5 g/mol

InChI

InChI=1S/C25H20FNO5S/c26-17-4-7-22-20(10-17)27-23(33-22)13-31-18-5-6-21-19(11-18)24(28)16(12-32-21)9-14-2-1-3-15(8-14)25(29)30/h1-8,10-11,16,24,28H,9,12-13H2,(H,29,30)/t16-,24-/m1/s1

InChI Key

RYSLZFOZDSIPHK-VOIUYBSRSA-N

SMILES

C1C(C(C2=C(O1)C=CC(=C2)OCC3=NC4=C(S3)C=CC(=C4)F)O)CC5=CC(=CC=C5)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

CP-85958; CP85958; CP 85958; UNII-CU98Q2IL7P; (+)-Cp 85958.

Canonical SMILES

C1C(C(C2=C(O1)C=CC(=C2)OCC3=NC4=C(S3)C=CC(=C4)F)O)CC5=CC(=CC=C5)C(=O)O

Isomeric SMILES

C1[C@H]([C@H](C2=C(O1)C=CC(=C2)OCC3=NC4=C(S3)C=CC(=C4)F)O)CC5=CC(=CC=C5)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.